Home > Products > Screening Compounds P37138 > 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide -

4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide

Catalog Number: EVT-6018477
CAS Number:
Molecular Formula: C21H25NO3
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description: RAF709 is a potent, selective, and efficacious B/C RAF inhibitor. It was developed through a hypothesis-driven approach focusing on drug-like properties, demonstrating efficacy in a KRAS mutant xenograft model. []

Relevance: While structurally distinct from 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide, RAF709 shares a key structural element: the presence of a tetrahydro-2H-pyran ring system. This highlights the significance of this ring system in medicinal chemistry and its potential for diverse biological activities.

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a novel, highly selective, and orally available dual-specific c-Src/Abl kinase inhibitor. It demonstrates high selectivity for Src family kinases (SFKs) and exhibits excellent pharmacokinetics and in vivo activity. []

Relevance: Similar to RAF709, AZD0530 possesses a tetrahydro-2H-pyran ring system, emphasizing the versatility of this motif in drug design. Although structurally different from 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide in other aspects, the shared presence of this ring suggests its potential importance in various pharmacological contexts.

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

Compound Description: CJ-13,454 is an orally active 5-lipoxygenase (5-LO) inhibitor developed through structure-activity relationship studies to improve the pharmacokinetic and toxicological profile of its predecessor, CJ-12,918. []

Relevance: CJ-13,454 exhibits significant structural similarity to 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide. Both compounds share a core structure comprising a tetrahydro-2H-pyran ring directly substituted with a phenyl ring and a carboxamide group. This common scaffold suggests their potential activity in similar biological pathways.

(S)-5-(2-(9-Fluoro-2-(4-(2-hydroxypropan-2-yl)phenyl)-5H-chromeno[2,3-b]pyridin-5-yl)-2-methylpropanamido)-N-(tetrahydro-2H-pyran-4-yl)-1,3,4-thiadiazole-2-carboxamide (BMS-341)

Compound Description: BMS-341 is a dissociated glucocorticoid receptor modulator, displaying significant improvements in pharmacokinetic properties compared to its lead compounds and exhibiting efficacy in a chronic model of adjuvant-induced arthritis in rats. []

Relevance: Although BMS-341 exhibits a more complex structure, it shares the presence of a tetrahydro-2H-pyran-4-yl carboxamide moiety with 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide. This structural similarity highlights the potential significance of this specific moiety in modulating biological targets.

Properties

Product Name

4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide

IUPAC Name

4-(4-methoxyphenyl)-N-(2-phenylethyl)oxane-4-carboxamide

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C21H25NO3/c1-24-19-9-7-18(8-10-19)21(12-15-25-16-13-21)20(23)22-14-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,22,23)

InChI Key

LVMMPEPZWUGRBG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.